N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group and a biphenyl-4-carboxamide moiety. The 1,3,4-oxadiazole ring contributes to rigidity and π-π stacking interactions, while the biphenyl system may facilitate hydrophobic interactions with biological targets. This structural profile suggests applications in enzyme inhibition (e.g., carbonic anhydrase, CYP51) or antimicrobial activity, based on analogous compounds .
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-30(27,28)19-13-11-18(12-14-19)21-24-25-22(29-21)23-20(26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEVCZMINITQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a methylsulfonylphenyl group and an oxadiazol ring in its structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to inhibit cyclooxygenase-2 (cox-2), suggesting potential anti-inflammatory activity.
Pharmacokinetics
The carboxamide group could enhance water solubility, aiding absorption, while the biphenyl ring may increase lipophilicity, potentially enhancing distribution.
Result of Action
If the compound does indeed inhibit cox-2 as suggested by its structural similarity to known cox-2 inhibitors, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a highly acidic or basic environment could potentially alter the compound’s structure, affecting its ability to interact with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its efficacy.
Biological Activity
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a biphenyl moiety, contributing to its unique biological properties. The molecular formula is with a molecular weight of 357.41 g/mol. Its structural components are crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including the target compound. The following table summarizes key findings related to its antimicrobial activity:
Case Studies
-
Anti-Tuberculosis Activity :
A study conducted by the National Institute of Allergy and Infectious Diseases demonstrated that derivatives of oxadiazoles exhibit potent activity against Mycobacterium tuberculosis (Mtb). The compound was shown to inhibit Mtb growth in cholesterol-containing media, suggesting its potential as a therapeutic agent for tuberculosis treatment. The mechanism appears to involve interference with cell wall biosynthesis pathways, although no cross-resistance was observed with known inhibitors . -
Fungal Inhibition :
Research into the antifungal properties of similar compounds revealed significant activity against biotrophic fungi at low concentrations. For example, compounds structurally related to the target compound inhibited fungal growth effectively, indicating that modifications in the oxadiazole structure could enhance antifungal potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific functional groups within the oxadiazole and biphenyl structures significantly influence biological activity. For instance:
- The presence of the methylsulfonyl group enhances solubility and bioavailability.
- Variations in substituents on the biphenyl moiety can alter binding affinity to biological targets.
- The carboxamide group is essential for maintaining antimicrobial efficacy, as shown in comparative studies where alterations led to decreased activity .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, research has shown that N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide demonstrates cytotoxic effects against various cancer cell lines. The mechanism of action is attributed to the compound's ability to interfere with cellular signaling pathways involved in cancer proliferation.
Case Study : A study evaluating the anticancer activity of oxadiazole derivatives found that compounds similar to this compound showed IC50 values in the micromolar range against breast and prostate cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Photophysical Properties
This compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in electronic devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.75 |
| Solubility in DMSO | 10 mg/mL |
Enzyme Interaction Studies
The interaction of this compound with specific enzymes has been a focus of research. The compound can act as an inhibitor or activator depending on the target enzyme.
Case Study : A study investigated the inhibitory effects of this compound on certain kinases involved in cancer progression. Results indicated a dose-dependent inhibition which suggests potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s uniqueness lies in its 1,3,4-oxadiazole-biphenyl-carboxamide scaffold. Key comparisons include:
Key Observations :
- Compared to 1,2,4-oxadiazole derivatives (e.g., GR 127935), the 1,3,4-oxadiazole core may alter conformational stability and target selectivity .
- Analogous 1,3,4-oxadiazole-sulfonamide hybrids (e.g., 6a) demonstrate strong carbonic anhydrase II (hCA II) inhibition, suggesting the target compound could share similar mechanisms .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- The synthesis involves sequential reactions, including cyclization of the oxadiazole ring and coupling of the biphenyl-carboxamide moiety. Critical parameters include:
- Temperature control : Oxadiazole formation typically requires reflux in anhydrous solvents like THF or DMF (80–100°C) .
- Catalyst selection : Use coupling agents such as HATU or DCC for amide bond formation, monitored via TLC .
- Purification : Employ gradient flash chromatography (e.g., hexane/ethyl acetate) or recrystallization to isolate intermediates and final product .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign peaks for methylsulfonyl (δ ~3.1 ppm for S-CH₃), oxadiazole protons (δ ~8.5–9.0 ppm), and biphenyl aromatic signals .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- X-ray crystallography : For unambiguous confirmation, use SHELX software to resolve crystal structures, particularly if polymorphism is suspected .
Q. How can researchers address solubility challenges during in vitro assays?
- Solvent screening : Test DMSO for stock solutions (≤10 mM) followed by dilution in assay buffers containing 0.1% Tween-80 or cyclodextrins to prevent precipitation .
- pH adjustment : For ionizable groups, use PBS (pH 7.4) or acetate buffer (pH 5.0) to enhance solubility .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew activity .
- Isomer analysis : Employ chiral HPLC or capillary electrophoresis to rule out stereochemical interference, especially if synthetic routes produce racemic mixtures .
- Target engagement assays : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to verify direct target binding .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against TRPM8 or other ion channels?
- Substituent modification : Replace the methylsulfonyl group with trifluoromethanesulfonyl or cyanamide to enhance hydrophobic interactions .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole and compare activity using patch-clamp electrophysiology .
- Computational docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on residues in the TRPM8 pore region (e.g., Tyr745, Asp802) .
Q. What methodologies can reconcile discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma stability (t½), protein binding (SPR), and metabolic clearance (microsomal assays) to identify bioavailability bottlenecks .
- Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) with autoradiography to assess brain penetration or target organ accumulation .
Q. How should researchers approach the identification of off-target effects in phenotypic screens?
- Profiling panels : Screen against kinase/GPCR panels (e.g., Eurofins CEREP) at 10 µM to identify off-target hits .
- CRISPR-Cas9 knockout models : Validate target specificity using cell lines with TRPM8 or related channels (e.g., TRPA1) knocked out .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
Q. How can computational modeling predict metabolic liabilities of this compound?
- In silico tools : Use SwissADME to identify cytochrome P450 substrates (e.g., CYP3A4/2D6) and StarDrop’s DEREK for toxicity alerts .
- Metabolite prediction : Combine GLORY (global metabolism prediction) with MD simulations to prioritize labile sites (e.g., oxadiazole ring oxidation) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
